
3-Methyl-4-propyl-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-propyl-pyridine is a chemical compound that belongs to the family of pyridines, which are heterocyclic aromatic organic compounds with the formula C5H5N. While the provided papers do not directly discuss 3-Methyl-4-propyl-pyridine, they do provide insights into the synthesis, structure, and reactivity of closely related pyridine derivatives. These insights can be extrapolated to understand the properties and potential synthesis routes for 3-Methyl-4-propyl-pyridine.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. For instance, a three-component regioselective reaction involving 5-amino-3-methyl-1H-pyrazole, 2H-indene-1,3-dione, and arylaldehydes under ultrasound irradiation has been used to obtain fused polycyclic pyridines with excellent yields . Another approach involves the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents to yield functionalized pyridines . Additionally, a one-pot synthesis of pyridines from ketones and propargylamine using gold and copper salts as catalysts has been described, suggesting a sequential amination, annulation, and aromatization reaction pathway . These methods highlight the versatility of synthetic approaches that could potentially be adapted for the synthesis of 3-Methyl-4-propyl-pyridine.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can be substituted with various functional groups. X-ray crystallography has been used to determine the structure of several pyridine derivatives, revealing details such as coordination geometry and supramolecular interactions . For example, mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine have been synthesized and analyzed, showing different coordination geometries and 3D supramolecular networks . These studies provide a foundation for understanding the molecular structure of 3-Methyl-4-propyl-pyridine and its potential interactions.
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. The reactivity of these compounds is often influenced by the substituents on the pyridine ring. For example, the acylation of pyrrolidine-2,4-diones has been studied, leading to the synthesis of 3-acyltetramic acids . Additionally, the high reactivity of an active methylene group next to the carbonyl of the pyrrolidine ring in 3-pyrrolidinones has been exploited for various syntheses . These reactions demonstrate the potential chemical transformations that 3-Methyl-4-propyl-pyridine may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. Studies have shown that these compounds can exhibit interesting spectroscopic properties and form stable crystalline structures . For instance, the photoluminescent properties of certain pyridine derivatives have been investigated, and their stability in solution has been assessed through techniques like NMR spectroscopy and vapor pressure osmometry . These studies provide insights into the physical and chemical behavior of pyridine derivatives, which can be relevant for understanding the properties of 3-Methyl-4-propyl-pyridine.
Scientific Research Applications
1. Catalysis in Organic Synthesis
- Rhodium Catalysed Methylation of Pyridines : This process involves direct introduction of a methyl group onto the aromatic ring of pyridines, including derivatives like 3-Methyl-4-propyl-pyridine. It uses methanol and formaldehyde as key reagents and is notable for its efficiency in functionalizing pyridines (Grozavu et al., 2020).
2. Development of Medicinal Compounds
- Structure-Activity Studies : Derivatives of pyridines, such as ABT-089, have been studied for their potential in enhancing cognitive functions and treating cognitive disorders. These studies involve understanding the interaction of these compounds with nicotinic acetylcholine receptors (Lin et al., 1997).
3. Environmental Remediation
- Sonochemical Degradation of Toxic Compounds : Research has been conducted on the sonochemical degradation of toxic organic compounds like 3-Methyl pyridine (3MP). This involves using ultrasound in combination with oxidants for effective environmental remediation (Daware & Gogate, 2020).
4. Synthetic Chemistry
- Synthesis of Vitamin B6 Derivatives : The synthesis of various pyridine derivatives, including 3-Methyl-4-propyl-pyridine, is crucial in the production of vitamin B6 and related substances. These synthetic routes are important for both pharmaceutical and nutritional applications (Tomita et al., 1966).
5. Novel Material Development
- Synthesis and Characterization of Fluorescent Materials : Pyridine-based Schiff bases, including derivatives of 3-Methyl-4-propyl-pyridine, have been synthesized and investigated for their potential in electronic, opto-electronic, and photovoltaic applications due to their polyconjugated structures and low band gaps (Kaya et al., 2010).
Mechanism of Action
Target of Action
3-Methyl-4-propyl-pyridine is a type of methylpyridine . Methylpyridines are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group It’s known that similar compounds target enzymes like collagenase 3 and stromelysin-1 .
Mode of Action
It’s known that similar compounds like 3-methylpyridine interact with their targets, leading to changes in the target’s function . For instance, in the case of Suzuki–Miyaura (SM) cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Pyridinium salts, which are structurally similar, have been found to play a role in a wide range of research topics . They are important in the synthesis of various pharmaceuticals and natural products . In the case of SM cross-coupling reactions, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
Similar compounds have been found to have various biological activities, including anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitory effects .
Action Environment
It’s known that environmental conditions can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
3-methyl-4-propylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-4-9-5-6-10-7-8(9)2/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBMSCLUBWVGGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NC=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404678 |
Source


|
| Record name | 3-methyl-4-propyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3478-72-6 |
Source


|
| Record name | 3-methyl-4-propyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile](/img/structure/B1308019.png)
![3-[5-(3-Oxo-3-phenyl-1-propenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B1308020.png)
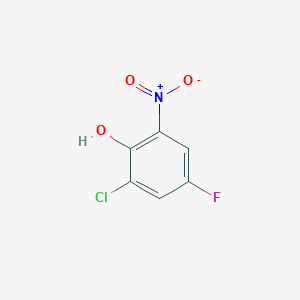
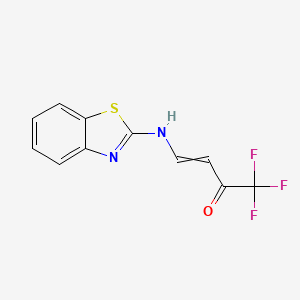
![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(2-thienylmethyl)-2-propenamide](/img/structure/B1308027.png)
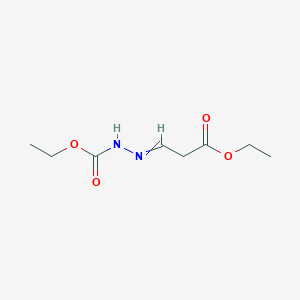

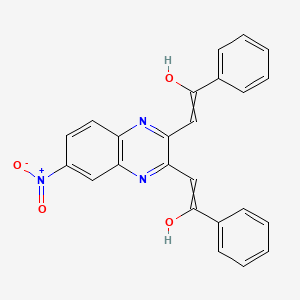
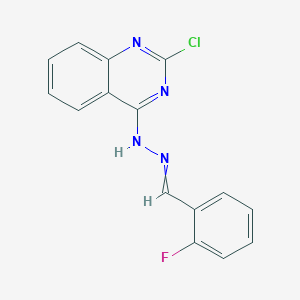
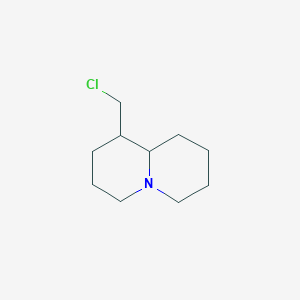


![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propenenitrile](/img/structure/B1308064.png)
![2-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B1308069.png)